Workflow Compatibility vs. Diethylpyrocarbonate (DEPC) in Structural Proteomics
In a direct comparative evaluation of covalent labeling reagents for structural proteomics, N‑hydroxysuccinimidyl acetate (NHS‑acetate) and diethylpyrocarbonate (DEPC) were assessed for their ability to label solvent‑accessible amino acid residues in protein complexes. Both reagents delivered comparable labeling results, but NHS‑acetate labeling was fully compatible with standard proteomic workflows, whereas DEPC labeling required specialized experimental conditions and data analysis [1].
| Evidence Dimension | Workflow compatibility in proteomics labeling |
|---|---|
| Target Compound Data | Compatible with standard proteomic workflows |
| Comparator Or Baseline | Diethylpyrocarbonate (DEPC) – requires specialized experimental conditions and data analysis |
| Quantified Difference | Qualitative workflow advantage; both reagents yield comparable labeling percentages but NHS‑acetate eliminates the need for specialized handling. |
| Conditions | Intact protein labeling followed by mass spectrometry analysis |
Why This Matters
For procurement, selecting NHS‑acetate over DEPC minimizes methodological complexity and ensures seamless integration into existing MS‑based structural biology pipelines.
- [1] Evaluation of NHS‑Acetate and DEPC labelling for determination of solvent accessible amino acid residues in protein complexes. Journal of Proteomics, 2020, 222, 103793. View Source
